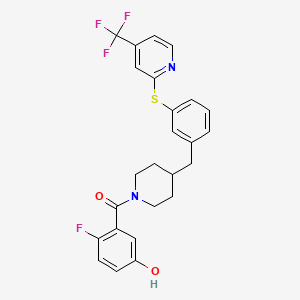
Magl-IN-10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magl-IN-10 is a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the metabolism of 2-arachidonoylglycerol, a neuroprotective endocannabinoid. This compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties and low in vivo toxicity. It is applicable in the study of cancer, neurological disorders, and inflammatory pathologies .
准备方法
The preparation of Magl-IN-10 involves synthetic routes that typically include the use of organic solvents and specific reaction conditions. One method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with scaled-up reaction conditions to ensure consistency and purity.
化学反应分析
Magl-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.
科学研究应用
Magl-IN-10 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of monoacylglycerol lipase and its effects on various biochemical pathways.
Biology: It is used to investigate the role of monoacylglycerol lipase in the metabolism of 2-arachidonoylglycerol and its impact on cellular processes.
Industry: It is used in the development of new drugs and therapeutic agents targeting monoacylglycerol lipase.
作用机制
Magl-IN-10 exerts its effects by inhibiting monoacylglycerol lipase, an enzyme responsible for the hydrolysis of 2-arachidonoylglycerol into arachidonic acid and glycerol. By inhibiting this enzyme, this compound increases the levels of 2-arachidonoylglycerol, which acts as an agonist for cannabinoid receptors 1 and 2. This leads to various downstream effects, including anti-inflammatory and neuroprotective actions .
相似化合物的比较
Magl-IN-10 is unique in its reversible inhibition of monoacylglycerol lipase and its favorable ADME properties. Similar compounds include:
Magl-IN-9: Another reversible inhibitor of monoacylglycerol lipase with a potent IC50 value of 2.7 nM.
Magl-IN-8: A reversible inhibitor with an IC50 value of 2.5 ± 0.4 nM for human monoacylglycerol lipase.
Magl-IN-11:
These compounds share similar mechanisms of action but differ in their potency, selectivity, and specific applications.
属性
分子式 |
C25H22F4N2O2S |
|---|---|
分子量 |
490.5 g/mol |
IUPAC 名称 |
(2-fluoro-5-hydroxyphenyl)-[4-[[3-[4-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]methyl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C25H22F4N2O2S/c26-22-5-4-19(32)15-21(22)24(33)31-10-7-16(8-11-31)12-17-2-1-3-20(13-17)34-23-14-18(6-9-30-23)25(27,28)29/h1-6,9,13-16,32H,7-8,10-12H2 |
InChI 键 |
XVJTVRACOGMHHO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CC2=CC(=CC=C2)SC3=NC=CC(=C3)C(F)(F)F)C(=O)C4=C(C=CC(=C4)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate](/img/structure/B12364422.png)
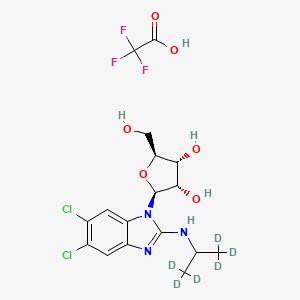
![tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B12364431.png)
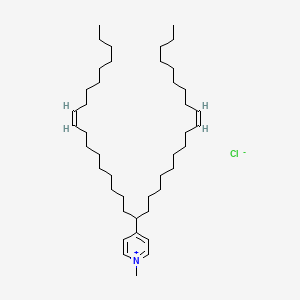
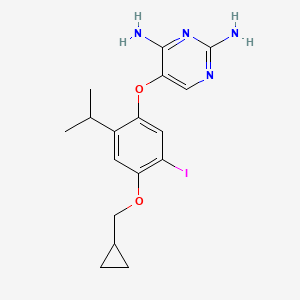
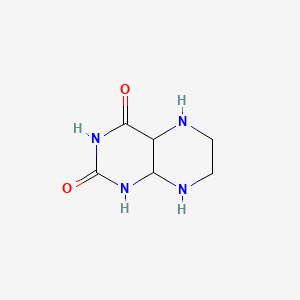
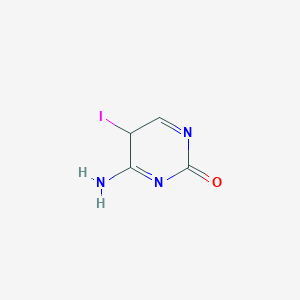
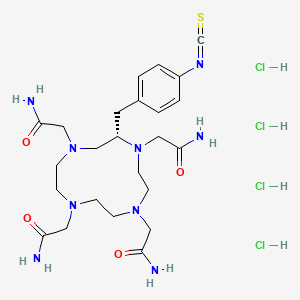
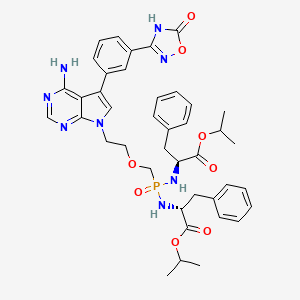
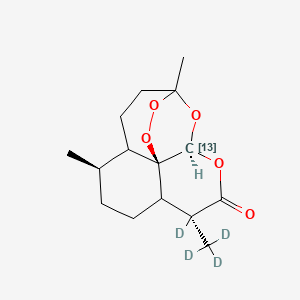

![Quinolino[2,3-b]acridine-7,14-dione](/img/structure/B12364473.png)
![3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride](/img/structure/B12364477.png)
![10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy-](/img/structure/B12364481.png)
